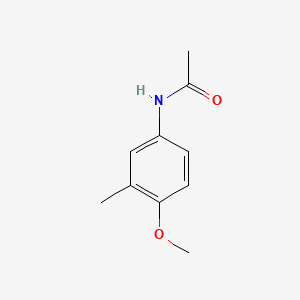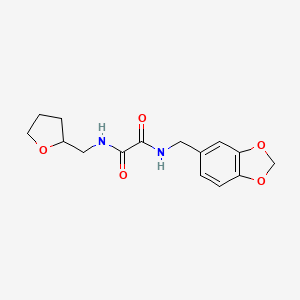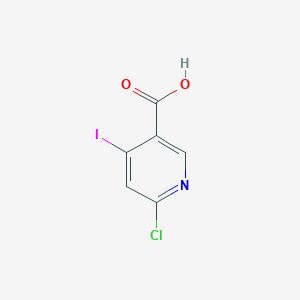![molecular formula C20H15F3N6O3 B2508919 N-(4-(Trifluormethoxy)phenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamid CAS No. 892468-97-2](/img/structure/B2508919.png)
N-(4-(Trifluormethoxy)phenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel chemical compound that draws attention due to its unique structural properties and potential applications in various scientific fields. Its structure consists of a triazolo[4,5-d]pyrimidine core, which is known for its bioactive properties, and a trifluoromethoxyphenyl group, which often imparts enhanced stability and biological activity.
Wissenschaftliche Forschungsanwendungen
The compound has a wide array of applications in scientific research, particularly due to its structural versatility and bioactivity. Some prominent areas include:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an inhibitor of various enzymes, due to the bioactive triazolo[4,5-d]pyrimidine core.
Medicine: : Explored as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry: : Utilized in the development of advanced materials and specialty chemicals, leveraging its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, beginning with the formation of the triazolo[4,5-d]pyrimidine core. This core can be synthesized through cyclization reactions involving suitable precursors like hydrazine derivatives and carboxylic acid derivatives. The next step involves the introduction of the benzyl group via alkylation reactions. Finally, the trifluoromethoxyphenylacetamide moiety is appended through amidation reactions, using appropriate coupling reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production process is often optimized for higher yields and purity. This involves the use of high-throughput screening for optimal reaction conditions, continuous flow reactors to improve reaction efficiency, and advanced purification techniques like chromatography and crystallization to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation reactions using reagents like N-bromosuccinimide or nucleophilic substitution using thiolates.
Common Reagents and Conditions
These reactions often require specific conditions such as:
Oxidation: Acidic or basic conditions depending on the oxidizing agent.
Reduction: Usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Solvent choice (e.g., polar aprotic solvents) plays a critical role in the efficiency of substitution reactions.
Major Products Formed
Oxidation: : Can result in various oxidized forms of the triazolo[4,5-d]pyrimidine core.
Reduction: : Leads to the formation of partially or fully reduced intermediates.
Substitution: : Produces substituted derivatives with potential modifications at specific positions on the aromatic ring or the acetamide group.
Wirkmechanismus
Molecular Targets and Pathways Involved
The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. Its action is largely influenced by the triazolo[4,5-d]pyrimidine core, which can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethoxyphenyl group further enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of its targets.
Vergleich Mit ähnlichen Verbindungen
Highlighting Its Uniqueness
Compared to other triazolo[4,5-d]pyrimidine derivatives, 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to the presence of the trifluoromethoxyphenyl group, which imparts unique properties such as increased metabolic stability and enhanced biological activity.
List of Similar Compounds
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
N-(4-Methoxyphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-chlorophenyl)acetamide
Each of these compounds features the triazolo[4,5-d]pyrimidine core but with different substituents, which can lead to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c21-20(22,23)32-15-8-6-14(7-9-15)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKPMMKHQLUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)



![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)


![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2508852.png)
![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)
![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)

